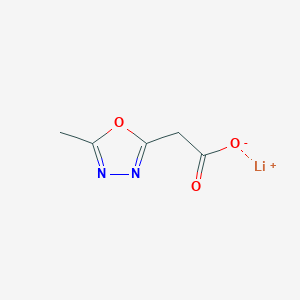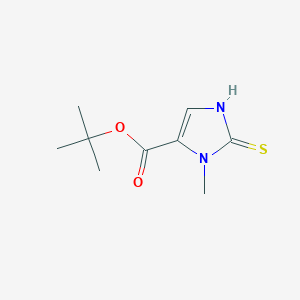
Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is a chemical compound that combines lithium ions with a derivative of oxadiazole Oxadiazoles are a class of heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Water or a mixture of water and ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactants: 5-methyl-1,3,4-oxadiazole-2-carboxylic acid and lithium hydroxide
Catalysts: None required
Purification: Crystallization and filtration
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methyl group on the oxadiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Oxadiazole oxides
Reduction: Amino derivatives
Substitution: Halogenated oxadiazole derivatives
Aplicaciones Científicas De Investigación
Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes and interfere with cellular processes. The oxadiazole ring is known to interact with nucleic acids and proteins, leading to its biological effects. The lithium ion can modulate neurotransmitter release and signal transduction pathways, contributing to its medicinal properties.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium(1+) ion 2-(3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl)acetate
- Lithium(1+) ion 3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanoate
Uniqueness
Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is unique due to the presence of the 5-methyl group on the oxadiazole ring, which can influence its reactivity and biological activity. This structural feature can enhance its stability and make it a more potent compound in various applications compared to its analogs.
Propiedades
IUPAC Name |
lithium;2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.Li/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOPLENCEUBOKI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NN=C(O1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea](/img/structure/B2737291.png)
![3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2737292.png)

![2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2737296.png)
![3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione](/img/structure/B2737301.png)
![N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2737303.png)




![8-(2,5-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2737309.png)



